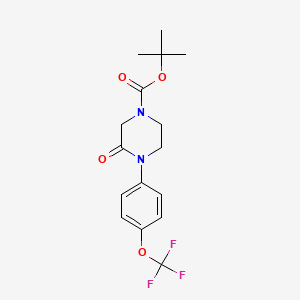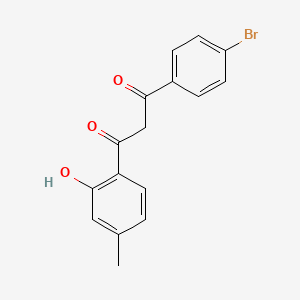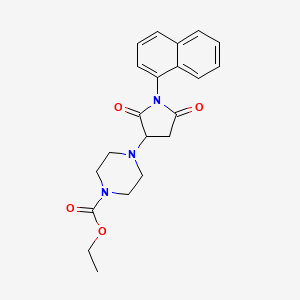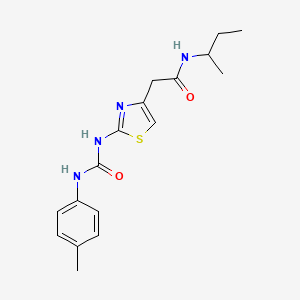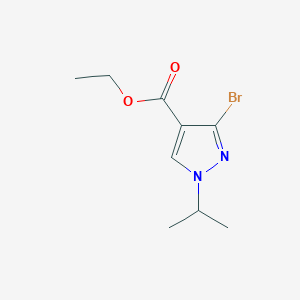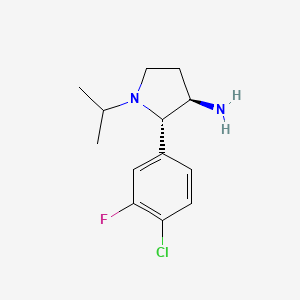
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine is a chemical compound that has garnered significant attention in the scientific community. It is commonly referred to as "CP-55940" and is a synthetic cannabinoid that has potential applications in the field of medicine.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine involves the reaction of a chiral amine with a chiral ketone to form the desired product.
Starting Materials
4-Chloro-3-fluoroaniline, 2-bromo-1-phenylpropan-1-one, Sodium hydride, Diethyl ether, Methanol, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Protection of the amine group by reacting 4-Chloro-3-fluoroaniline with methanol and hydrochloric acid to form the methyl carbamate intermediate., Step 2: Preparation of the chiral ketone by reacting 2-bromo-1-phenylpropan-1-one with sodium hydride in diethyl ether to form the enolate intermediate, which is then treated with hydrochloric acid to form the chiral ketone., Step 3: Reaction of the chiral ketone with the methyl carbamate intermediate in the presence of sodium hydroxide and water to form the desired product, (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine.
Mechanism Of Action
The mechanism of action of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine involves binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways that result in the observed physiological effects. Additionally, it has been found to modulate the activity of various ion channels and neurotransmitter receptors, thereby altering synaptic transmission.
Biochemical And Physiological Effects
The biochemical and physiological effects of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine are varied and depend on the dose and route of administration. It has been found to have analgesic, anti-inflammatory, and anti-convulsant effects. Additionally, it has been shown to have neuroprotective properties and can reduce oxidative stress. Furthermore, it has been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.
Advantages And Limitations For Lab Experiments
The advantages of using ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors. Additionally, it has been extensively studied and has well-characterized pharmacological properties. However, its limitations include its potential for abuse and the lack of understanding of its long-term effects.
Future Directions
There are several future directions for the study of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine. These include the development of novel synthetic analogs with improved pharmacological properties, the investigation of its potential use in the treatment of various neurological disorders, and the identification of its long-term effects. Additionally, the potential for the use of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine as a therapeutic agent in cancer treatment warrants further investigation.
Scientific Research Applications
((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. Furthermore, it has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
(2S,3R)-2-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHPSKIKLGCED-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2909350.png)
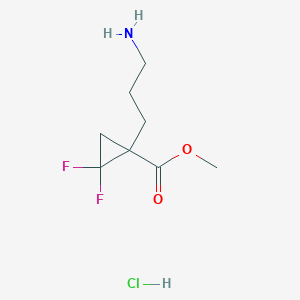
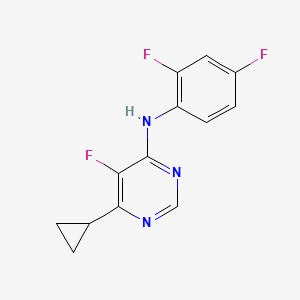
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)
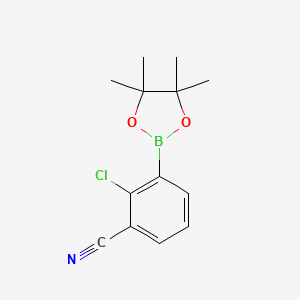
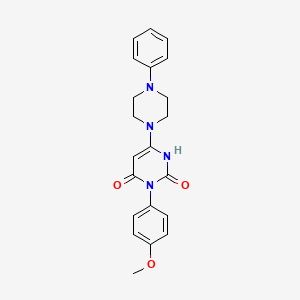
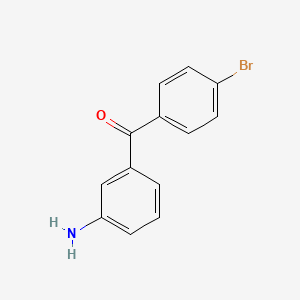
![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B2909360.png)
